Cas no 956769-68-9 ((1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid)
(1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (1S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- (1S,5R)-2-{[(2-Methyl-2-propanyl)oxy]carbonyl}-2-azabicyclo[3.1.0 ]hexane-1-carboxylic acid
- (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- (1S, 5R)-2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid 2-tert-butyl ester
- 1807940-61-9
- SCHEMBL2738366
- rac-(1R,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- AKOS010366050
- Rel-(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- CS-0056691
- ALUFNEQAPCLIBB-HQJQHLMTSA-N
- EN300-26676967
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- (1S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- 956769-68-9
- EN300-31944
- W14632
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- MDL: MFCD09040637
- Inchi: 1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m1/s1
- InChI Key: ALUFNEQAPCLIBB-HQJQHLMTSA-N
- SMILES: OC([C@]12C[C@H]1CCN2C(=O)OC(C)(C)C)=O
Computed Properties
- Exact Mass: 227.11575802g/mol
- Monoisotopic Mass: 227.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 66.8Ų
(1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3232-100 MG |
(1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
956769-68-9 | 95% | 100MG |
¥ 2,283.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3232-250 MG |
(1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
956769-68-9 | 95% | 250MG |
¥ 3,201.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3232-500 MG |
(1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
956769-68-9 | 95% | 500MG |
¥ 4,481.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3232-1 G |
(1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
956769-68-9 | 95% | 1g |
¥ 5,854.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3232-5 G |
(1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
956769-68-9 | 95% | 5g |
¥ 17,569.00 | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0705-1g |
(1S, 5R)-2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid 2-tert-butyl ester |
956769-68-9 | 97% | 1g |
15943.2CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0705-5g |
(1S, 5R)-2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid 2-tert-butyl ester |
956769-68-9 | 97% | 5g |
58345.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0705-500mg |
(1S, 5R)-2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid 2-tert-butyl ester |
956769-68-9 | 97% | 500mg |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0705-250mg |
(1S, 5R)-2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid 2-tert-butyl ester |
956769-68-9 | 97% | 250mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0705-100mg |
(1S, 5R)-2-Aza-bicyclo[3.1.0]hexane-1,2-dicarboxylic acid 2-tert-butyl ester |
956769-68-9 | 97% | 100mg |
2756.14CNY | 2021-05-07 |
(1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid Suppliers
(1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Introduction to (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS No. 956769-68-9)
(1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No. 956769-68-9) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Boc-protected 2-azabicyclo[3.1.0]hexane-1-carboxylic acid, is characterized by its complex bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its stability and reactivity.
The Boc protecting group is widely used in organic synthesis to temporarily block the reactivity of amine functionalities, allowing for selective transformations and the construction of complex molecules. In the case of (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, the Boc group protects the nitrogen atom in the azabicyclo ring, making it an ideal intermediate for the synthesis of various bioactive compounds and pharmaceuticals.
Recent studies have highlighted the potential applications of (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid in drug discovery and development. One notable area of research involves its use as a building block for the synthesis of GABA receptor modulators. GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and modulating its activity can have therapeutic effects on conditions such as anxiety disorders, epilepsy, and sleep disorders.
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid exhibit potent GABA receptor agonist activity, with some compounds showing improved selectivity and reduced side effects compared to existing drugs. This finding has sparked interest in further exploring the potential of this compound as a lead molecule for developing novel anxiolytic and anticonvulsant agents.
Beyond its applications in central nervous system disorders, (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid has also shown promise in other therapeutic areas. For instance, researchers at a leading pharmaceutical company have reported that certain derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The synthetic accessibility of (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is another factor contributing to its popularity among chemists and pharmacologists. The compound can be synthesized through a series of well-established organic reactions, including ring-closing metathesis (RCM) and Boc protection steps. These synthetic routes are highly reproducible and scalable, making it feasible to produce large quantities of the compound for both research and commercial purposes.
In addition to its use as a synthetic intermediate, (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid has also been investigated for its biological properties in preclinical studies. Animal models have shown that certain derivatives of this compound exhibit favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These findings suggest that (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid could serve as a valuable starting point for developing new drugs with improved therapeutic indices.
Furthermore, the structural complexity of (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid provides opportunities for structure-based drug design (SBDD). Computational methods such as molecular docking and molecular dynamics simulations can be employed to predict how different derivatives of this compound interact with target proteins at the atomic level. This information can guide the rational design of more potent and selective drugs with enhanced therapeutic efficacy.
In conclusion, (1S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No. 956769-68-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure, synthetic accessibility, and biological properties make it an attractive candidate for developing new drugs targeting various therapeutic areas, including central nervous system disorders and inflammatory diseases.
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